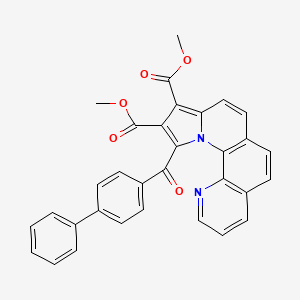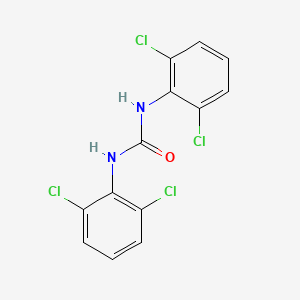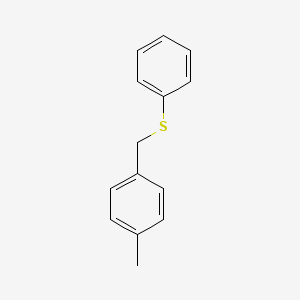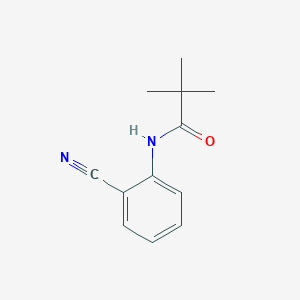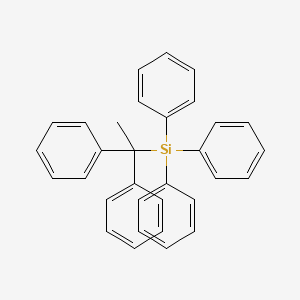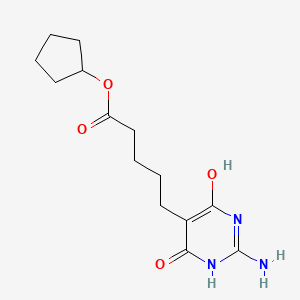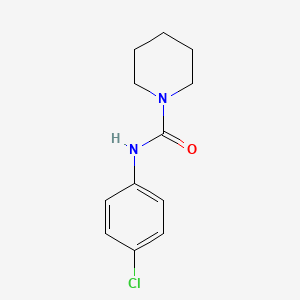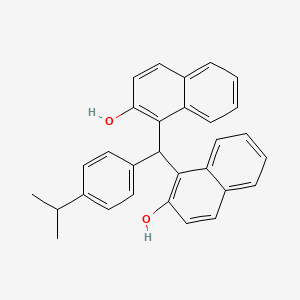
1,1'-(4-Isopropylbenzylidene)DI-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4-Isopropylbenzylidene)DI-2-naphthol is an organic compound with the molecular formula C30H26O2 and a molecular weight of 418.541 g/mol It is a derivative of naphthol, characterized by the presence of an isopropylbenzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Isopropylbenzylidene)DI-2-naphthol typically involves the condensation of 2-naphthol with 4-isopropylbenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1’-(4-Isopropylbenzylidene)DI-2-naphthol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(4-Isopropylbenzylidene)DI-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-(4-Isopropylbenzylidene)DI-2-naphthol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(4-Isopropylbenzylidene)DI-2-naphthol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(3,4-Dimethoxybenzylidene)DI-2-naphthol
- 1,1’-(4-Methylbenzylidene)DI-2-naphthol
- 1,1’-(3-Nitrobenzylidene)DI-2-naphthol
- 1,1’-(4-Methoxybenzylidene)DI-2-naphthol
Uniqueness
1,1’-(4-Isopropylbenzylidene)DI-2-naphthol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties.
Propiedades
Número CAS |
66595-94-6 |
|---|---|
Fórmula molecular |
C30H26O2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
1-[(2-hydroxynaphthalen-1-yl)-(4-propan-2-ylphenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C30H26O2/c1-19(2)20-11-13-23(14-12-20)28(29-24-9-5-3-7-21(24)15-17-26(29)31)30-25-10-6-4-8-22(25)16-18-27(30)32/h3-19,28,31-32H,1-2H3 |
Clave InChI |
WHEXVGQIHXDZJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


